Using pyrrolizine-fused bipolar PAHs as a new strategy towards efficient red and NIR emissive dyes†
Organic Chemistry Frontiers Pub Date: 2023-12-04 DOI: 10.1039/D3QO01914D
Abstract
We report the synthesis and characterization of the first pyrrolizine-embedded PAH systems. The bipolar core, based on a naphthalimide and indole fusion, was successfully synthesized through a one-pot cascade of Suzuki/Boc deprotection/Buchwald–Hartwig transformations. A facile post-functionalization of the unoccupied β-position of the heterocycle with aromatic amines as donor subunits led to a set of donor–acceptor architecture-based dyes. Effective narrowing of the HOMO–LUMO gap, along with its tuning by changing donor strength together with stabilization of π conjugation within the pyrrolizine–NMI core, provided a route to near-infrared (NIR) emission not only in solution (∼740 nm) but also in the solid-state (∼700 nm).
Recommended Literature
- [1] Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
- [2] Notes from the Reports of Public Analysts
- [3] Cold condensation of dust in the ISM
- [4] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [5] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone
- [6] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [7] Front cover
- [8] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [9] Synthesis of thyminyl stilbazoles and their photo-reactivity†
- [10] Polar 2D hybrid perovskite crystals with intrinsic strong linear dichroism for polarization-sensitive and self-powered detection†
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 13446-44-1